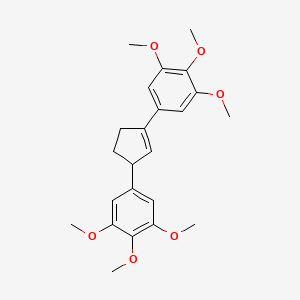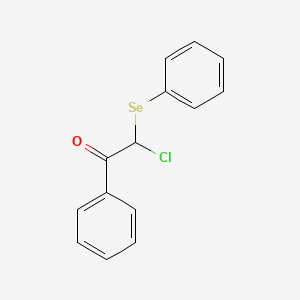
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one is an organic compound that contains both chlorine and selenium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one typically involves the reaction of phenylselenyl chloride with a suitable precursor. One common method is the reaction of phenylselenyl chloride with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxides, while substitution of the chlorine atom can produce a variety of substituted ethanone derivatives .
Applications De Recherche Scientifique
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one has several applications in scientific research:
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Mécanisme D'action
The mechanism by which 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one exerts its effects involves the interaction of the selenium atom with biological targets. Selenium is known to participate in redox reactions and can modulate the activity of enzymes such as glutathione peroxidase. The compound may also interact with cellular thiols, leading to the formation of seleno-sulfide bonds and affecting cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-phenylethanone: Lacks the selenium atom and has different reactivity and applications.
2-Phenyl-2-(phenylselanyl)ethanol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
Phenylselenyl chloride: A precursor used in the synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one.
Uniqueness
The presence of both chlorine and selenium atoms in this compound makes it unique compared to other similar compounds.
Propriétés
Numéro CAS |
125731-66-0 |
|---|---|
Formule moléculaire |
C14H11ClOSe |
Poids moléculaire |
309.66 g/mol |
Nom IUPAC |
2-chloro-1-phenyl-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11ClOSe/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H |
Clé InChI |
PNKXYIAQAAHXIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(Cl)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


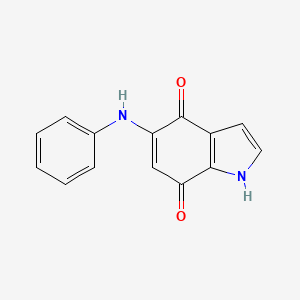
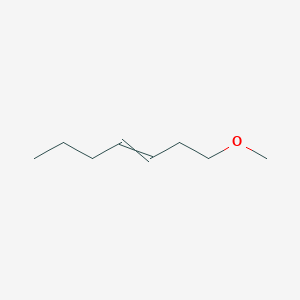

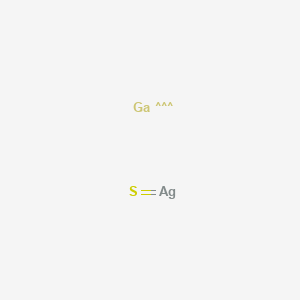
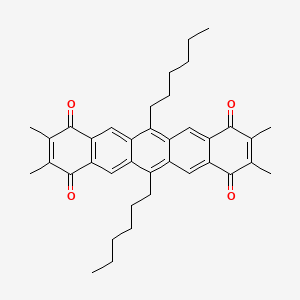

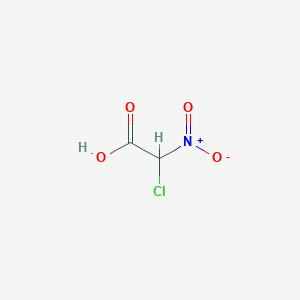
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

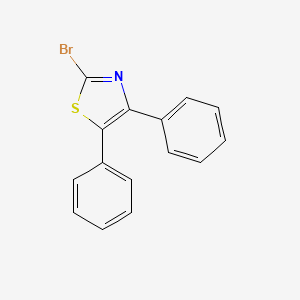
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
